2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole ring conjugated to a 3-methylphenyl group, a dihydropyridin-2-one moiety, and an N-(4-isopropylphenyl)acetamide side chain.
Synthesis:
The compound is synthesized via multi-step reactions, likely involving:
Properties
IUPAC Name |
2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16(2)18-7-10-21(11-8-18)26-22(30)15-29-14-20(9-12-23(29)31)25-27-24(28-32-25)19-6-4-5-17(3)13-19/h4-14,16H,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORAYZSUZJFCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the dihydropyridine ring, and the final coupling to form the acetamide derivative. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Case Studies and Findings
- Maftei et al. (2020) reported that derivatives of 1,2,4-oxadiazoles demonstrate significant anticancer activity. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer-derived cells .
- Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and evaluated their activity against eight cancer cell lines. Some compounds showed higher potency compared to established chemotherapeutics like 5-fluorouracil .
- Abd El Hameid et al. developed novel oxadiazole derivatives that exhibited IC50 values as low as 0.19 µM against MCF-7 breast cancer cells, indicating their potential as effective anticancer agents .
Other Biological Activities
In addition to anticancer properties, the compound may exhibit other biological activities:
Anti-inflammatory Effects
Research suggests that oxadiazole derivatives can possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation.
Antimicrobial Properties
Some studies have indicated that compounds containing the oxadiazole ring may also demonstrate antimicrobial activity against various pathogens. This expands their potential therapeutic applications beyond oncology.
Summary of Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Maftei et al. | 1,2,4-Oxadiazole derivative | Anticancer | ~92.4 µM |
| Kucukoglu et al. | Schiff bases with oxadiazole | Anticancer | Higher than 5-FU |
| Abd El Hameid et al. | Novel oxadiazole derivatives | Anticancer | 0.19 µM |
Mechanism of Action
The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its potential therapeutic applications.
Comparison with Similar Compounds
A. 1,2,4-Oxadiazole-Containing Derivatives
- Target Compound vs. Compound 60: Both incorporate 1,2,4-oxadiazole, a bioisostere for ester or amide groups, enhancing metabolic stability .
B. Acetamide Derivatives
C. Dihydropyridinone vs. Oxazolone Moieties
- The target’s dihydropyridin-2-one core may offer improved hydrogen-bonding capacity compared to FP1-12’s 1,3-oxazol-5(4H)-one, influencing kinase inhibition profiles .
Bioactivity and Pharmacological Profiles
- Antiproliferative Activity: FP1-12 derivatives show IC₅₀ values of 2–10 μM against HeLa cells . The target compound’s dihydropyridinone-oxadiazole hybrid structure may enhance potency by dual-targeting kinases and oxidative stress pathways.
- Anti-inflammatory Potential: Acetamides 3.1–3.21 reduce edema by 40–60% at 10 mg/kg, rivaling diclofenac . The target’s isopropylphenyl group may improve COX-2 selectivity, though experimental validation is needed.
Research Findings and Implications
Structure-Activity Relationship (SAR) :
Lumping Strategy Relevance : Compounds with shared cores (e.g., oxadiazole, acetamide) may be grouped for predictive modeling, though the target’s unique substituents necessitate individualized pharmacokinetic studies .
Biological Activity
The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Dihydropyridine moiety : Often associated with calcium channel blocking activity and has implications in cardiovascular health.
The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.65 | Induction of apoptosis via p53 pathway |
| HeLa (cervical) | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 (pancreatic) | 1.50 | Inhibition of DNA replication |
These findings suggest that the compound may induce apoptosis through mechanisms involving p53 activation and caspase-3 cleavage, similar to known chemotherapeutic agents like Tamoxifen .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate moderate antibacterial effects against various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 93.7 |
| S. aureus | 46.9 |
These results suggest that the oxadiazole ring may contribute to its antimicrobial properties, as seen in other derivatives .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between the compound and its biological targets. The compound showed strong binding affinity towards several targets involved in cancer progression and microbial resistance:
- Target Proteins : p53, HDACs
- Docking Scores : Ranged from -6.4 to -9.2 kcal/mol, indicating favorable interactions with target proteins .
Case Studies
A case study involving the use of this compound in a therapeutic setting demonstrated promising results in a xenograft model of breast cancer. The administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential for further development as an anticancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
